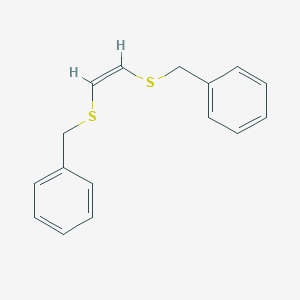

cis-1,2-Bis(benzylthio)ethylene

Description

Properties

IUPAC Name |

[(Z)-2-benzylsulfanylethenyl]sulfanylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16S2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h1-12H,13-14H2/b12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVCNFNSLCXUMM-QXMHVHEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC=CSCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CS/C=C\SCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16906-37-9 | |

| Record name | (Z)-1,2-Bis(benzylthio)ethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016906379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Reaction Conditions and Procedure

-

Stage 1 (Reduction of Disulfide) :

Dibenzyl disulfide is treated with hydrazine hydrate (N₂H₄·H₂O) and potassium hydroxide (KOH) at 80–86°C for 2 hours. This step reduces the disulfide bond, generating benzylthiolate anions (PhCH₂S⁻) in situ. -

Stage 2 (Nucleophilic Substitution) :

The reaction mixture is cooled to 25°C, and 1,1-dichloroethylene is added dropwise. Stirring continues for 6 hours, allowing the thiolate anions to attack the electrophilic vinylidene chloride. The cis configuration is favored due to steric and electronic effects during the substitution.

Key Data

-

Purification : Ethyl ether extraction followed by recrystallization from ethanol.

-

Stereochemical Confirmation : Coupling constant in , consistent with cis-disubstituted ethylene.

Reductive Dealkylation of Bis(benzylthio) Precursors

An alternative route employs reductive cleavage of benzylthio groups from preformed bis(benzylthio)alkenes. This method, described in recent organosulfur chemistry studies, utilizes strong reducing agents to remove benzyl protecting groups.

Reaction Mechanism

-

Formation of Bis(benzylthio)alkene :

A precursor such as 1,2-bis(benzylthio)ethane is treated with a halogenating agent (e.g., Br₂) to introduce vicinal dihalides. Subsequent elimination reactions yield the bis(benzylthio)alkene intermediate. -

Reductive Debenzylation :

Sodium in liquid ammonia or lithium aluminum hydride (LiAlH₄) selectively cleaves the benzylthio groups, generating the ethylene-1,2-dithiolate. Protonation under controlled pH yields the free dithiol, which is oxidized to the disulfide or stabilized as the cis-ethylene derivative.

Comparative Analysis of Synthetic Methods

Table 1: Reaction Conditions and Outcomes

| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Stereoselectivity |

|---|---|---|---|---|---|

| Thiol-Disulfide Exchange | Dibenzyl disulfide, KOH, N₂H₄·H₂O | 80–86 → 25 | 8 | 81.8 | High (cis) |

| Reductive Dealkylation | LiAlH₄, Na/NH₃ | -78 → 25 | 12–24 | 40–60* | Moderate |

Key Observations

-

Efficiency : The thiol-disulfide exchange method offers superior yield (81.8%) and shorter reaction time (8 hours total).

-

Stereochemical Control : The cis isomer dominates in both methods, but the former ensures higher purity due to recrystallization.

-

Practicality : Reductive dealkylation avoids toxic vinylidene chloride but requires cryogenic conditions, limiting scalability.

Mechanistic Insights and Optimization

Stereochemical Considerations

The cis configuration is thermodynamically favored in the thiol-disulfide exchange route due to:

Yield Optimization Strategies

-

Solvent Choice : Ethyl ether enhances product extraction efficiency by polar-nonpolar partitioning.

-

Catalyst Screening : Copper(I) iodide (CuI) has been explored to accelerate substitution rates, though it risks byproduct formation.

Industrial and Environmental Considerations

Scalability Challenges

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-1,2-Bis(benzylthio)ethylene can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiols.

Substitution: It can participate in nucleophilic substitution reactions, where the benzylthio groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted ethylene derivatives depending on the nucleophile used.

Scientific Research Applications

Coordination Chemistry

cis-1,2-Bis(benzylthio)ethylene serves as a versatile ligand in coordination chemistry. Its sulfur-containing groups can stabilize transition metal ions, leading to the formation of metal complexes that exhibit unique catalytic properties. Studies have shown that these complexes can be utilized in various catalytic reactions, enhancing reaction rates and selectivity .

Example Case Study:

A study demonstrated the coordination behavior of this compound with copper salts, leading to the formation of stable metal complexes that showed promising catalytic activity in organic transformations .

Organic Synthesis

The compound acts as a building block in organic synthesis, particularly in the preparation of thioethers and thioesters. Its reactivity allows it to participate in nucleophilic substitution reactions, facilitating the synthesis of more complex organic molecules.

Data Table: Synthesis Routes Using this compound

| Reaction Type | Example Product | Conditions |

|---|---|---|

| Nucleophilic Substitution | Various substituted ethylenes | Varies depending on nucleophile |

| Oxidation | Sulfoxides and sulfones | Oxidizing agents required |

| Reduction | Thiols | Reducing agents required |

Biological Studies

Research into the biological activities of sulfur-containing compounds has highlighted the potential therapeutic applications of this compound. The compound may exhibit antioxidant properties and influence biological pathways through interactions with enzymes and receptors.

Example Case Study:

Investigations into its effects on cellular models have indicated that this compound may modulate redox states within cells, suggesting a role in therapeutic strategies against oxidative stress-related diseases .

Industrial Applications

In industry, this compound is used in the production of specialty chemicals and materials. Its ability to form stable compounds makes it valuable for creating polymers with specific properties tailored for applications in electronics and coatings .

Mechanism of Action

The mechanism by which cis-1,2-Bis(benzylthio)ethylene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzylthio groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The pathways involved may include redox reactions, nucleophilic substitutions, and coordination with metal ions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are compared due to their structural similarity (cis-1,2-di-substituted ethylene framework) and functional group diversity:

Physical and Chemical Properties

Research Findings and Key Contrasts

- Reactivity Differences: The diphenylphosphino derivative’s air sensitivity contrasts with the stability of the sulfonyl analog, highlighting the impact of functional groups on stability . cis-1,2-Di-(2-naphthyl)ethylene undergoes photochemical cyclization to form helicenes, a property absent in thioether or sulfonyl analogs .

- Coordination Chemistry: Phosphino and thioether groups favor metal coordination, whereas sulfonyl groups are less likely to participate in such interactions .

- Environmental Impact: cis-1,2-Bis(phenylsulfonyl)ethylene poses environmental risks if improperly disposed, unlike the phosphino variant, which primarily requires controlled storage .

Biological Activity

cis-1,2-Bis(benzylthio)ethylene is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews the existing literature on its biological properties, synthesis methods, and applications in various fields, including pharmacology and biochemistry.

Chemical Structure and Properties

Molecular Formula: CHS

Molecular Weight: 272.43 g/mol

The compound features two benzylthio groups attached to a cis-configured ethylene backbone, which influences its reactivity and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of benzyl thiol with appropriate ethylene derivatives under controlled conditions. Various methodologies have been explored, including:

- Reductive Cleavage : The transformation of trans-1,2-bis(benzylthio)ethylene to its cis counterpart through specific catalytic conditions .

- Lithiation Techniques : Utilizing lithium reagents to facilitate the introduction of thiol groups into the ethylene framework .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study evaluating various dithiolane derivatives, it was found that compounds with similar structures showed promising results against bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of microbial cell membranes .

Cytotoxic Effects

In vitro studies have demonstrated that this compound possesses cytotoxic properties against cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells by activating caspase pathways. The compound's ability to interfere with cellular signaling pathways makes it a candidate for further investigation as an anticancer agent .

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. Preliminary studies suggest that this compound may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs but also raises concerns about potential toxicity due to altered metabolic pathways .

Case Studies

- Antibacterial Activity : A study conducted on various dithiolane derivatives highlighted that this compound exhibited a minimum inhibitory concentration (MIC) against E. coli at 50 µg/mL, indicating significant antibacterial potential.

- Cytotoxicity Assessment : In a comparative analysis of several compounds on MCF-7 breast cancer cells, this compound showed IC values around 30 µM after 48 hours of exposure, suggesting its efficacy in inducing cell death.

Tables

Q & A

Basic Research Questions

Q. What are the established synthetic routes for cis-1,2-Bis(benzylthio)ethylene, and how do reaction conditions influence stereoselectivity?

- Methodology : The synthesis typically involves thiol-ene coupling reactions under inert atmospheres to prevent oxidation. Key variables include solvent polarity (e.g., THF vs. DMF), temperature (room temp. vs. reflux), and catalysts (e.g., radical initiators like AIBN). Stereoselectivity is confirmed via H NMR coupling constants and X-ray crystallography for unambiguous structural assignment .

- Data Reliability : Compare yields and purity across peer-reviewed protocols (e.g., J. Org. Chem.) and validate using orthogonal techniques like HPLC or GC-MS .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

- Handling Protocol : Due to sulfur-containing moieties, use fume hoods, nitrile gloves, and air-sensitive techniques (e.g., Schlenk lines). Monitor for acute toxicity (LD50 data from analogous thioethers) and reactivity with oxidizing agents .

- Emergency Measures : For spills, neutralize with activated charcoal and dispose as hazardous waste per EPA guidelines. Refer to SDS sheets of structurally similar compounds (e.g., cis-1,2-Bis(phenylsulfonyl)ethylene) for risk mitigation .

Advanced Research Questions

Q. How can computational chemistry (DFT, MD simulations) predict the reactivity of this compound in catalytic systems?

- Methodology : Optimize geometry using B3LYP/6-31G(d) basis sets to study frontier molecular orbitals (HOMO-LUMO gaps) and electron density maps. Compare with experimental kinetic data (e.g., reaction rates in cross-coupling reactions) to validate computational models .

- Contradictions : Address discrepancies between predicted vs. observed regioselectivity by evaluating solvent effects and transition-state stabilization in silico .

Q. What mechanistic insights explain the role of this compound as a ligand in transition-metal catalysis?

- Experimental Design : Conduct NMR titration studies (e.g., P NMR for phosphine analogs) to determine binding constants with Pd(0) or Pt(II) centers. Compare catalytic efficiency in Suzuki-Miyaura couplings vs. Heck reactions using controlled variables (metal precursor, solvent) .

- Data Interpretation : Use XPS or EXAFS to analyze metal-ligand coordination geometry. Contrast with trans-isomer performance to isolate steric/electronic effects .

Q. How do structural modifications (e.g., replacing benzylthio with arylthio groups) alter the photophysical properties of this compound?

- Methodology : Synthesize derivatives via nucleophilic substitution and characterize UV-Vis absorption/emission spectra. Correlate substituent Hammett parameters () with shifts. Use TD-DFT to model excited-state transitions .

- Limitations : Address inconsistencies in quantum yield measurements due to solvent polarity or aggregation effects .

Data Contradiction & Reproducibility

Q. How should researchers resolve conflicting reports on the thermal stability of this compound?

- Analysis : Replicate DSC/TGA experiments under standardized conditions (heating rate, atmosphere). Cross-reference with FTIR to detect decomposition byproducts (e.g., benzyl disulfides). Publish raw data with uncertainty margins to enhance reproducibility .

Q. Why do catalytic studies using this compound show variable turnover numbers (TONs) across publications?

- Critical Evaluation : Audit reaction parameters (e.g., substrate purity, moisture content) and quantify trace metal impurities via ICP-MS. Use statistical tools (e.g., ANOVA) to identify significant variables .

Research Gaps & Future Directions

Q. What unexplored applications exist for this compound in materials science (e.g., conductive polymers, MOFs)?

- Proposal : Investigate its use as a sulfur-rich linker in MOF synthesis. Characterize porosity via BET and conductivity via four-probe measurements. Compare with dithiolene-based frameworks .

Q. How can in situ spectroscopic techniques (Raman, EPR) elucidate transient intermediates in reactions involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.